molecular formula C12H11NO3 B7793114 Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate

Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate

Cat. No.: B7793114
M. Wt: 217.22 g/mol
InChI Key: YMQKLDAPXZGWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate typically involves the condensation of anthranilic acid derivatives with β-keto esters under acidic or basic conditions. One common method involves the reaction of methyl anthranilate with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the modifications made to the quinoline core.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-dione: Shares the quinoline core but differs in the oxidation state.

    Hydroquinoline derivatives: Reduced forms of quinoline compounds.

    Substituted quinolines: Various derivatives with different substituents on the quinoline ring.

Uniqueness

Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-(4-oxo-1H-quinolin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)7-8-6-11(14)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQKLDAPXZGWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.